2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile
Overview
Description
2-(1-Benzyl-1H-1,2,3-triazol-5-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure imparts significant stability and reactivity, making it a valuable scaffold in drug design and development.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell shape .
Mode of Action
It is suggested that similar compounds bind to the colchicine binding site of tubulin . This interaction can disrupt the formation of microtubules, affecting cell division and potentially leading to cell death .
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been found to induce apoptosis in cells . This is often characterized by changes such as cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Biochemical Analysis
Biochemical Properties
2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. This compound exhibits a relatively stable profile under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects are critical for determining the therapeutic window and potential toxicity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The general procedure includes the following steps:
Preparation of Benzyl Azide: Benzyl bromide reacts with sodium azide in an organic solvent like dimethylformamide (DMF) to form benzyl azide.
Cycloaddition Reaction: The benzyl azide is then reacted with propargyl cyanide in the presence of a copper(I) catalyst (such as copper sulfate and sodium ascorbate) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Triazole N-oxides.
Reduction: 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethylamine.
Substitution: Various benzyl-substituted triazole derivatives.
Scientific Research Applications
2-(1-Benzyl-1H-1,2,3-triazol-5-yl)acetonitrile has found applications in several fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly as inhibitors of enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Comparison with Similar Compounds
1,2,3-Triazole: The parent compound, known for its broad range of biological activities.
1-Benzyl-1H-1,2,3-triazole: Similar structure but lacks the acetonitrile group, affecting its reactivity and applications.
2-(1H-1,2,3-triazol-5-yl)acetonitrile: Lacks the benzyl group, which may influence its biological activity and solubility.
Uniqueness: 2-(1-Benzyl-1H-1,2,3-triazol-5-yl)acetonitrile stands out due to the presence of both the benzyl and acetonitrile groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-benzyltriazol-4-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-7-6-11-8-13-14-15(11)9-10-4-2-1-3-5-10/h1-5,8H,6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDGFELYUBIPRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222059 | |
Record name | 1H-1,2,3-Triazole-5-acetonitrile, 1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706461-14-4 | |
Record name | 1H-1,2,3-Triazole-5-acetonitrile, 1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706461-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-5-acetonitrile, 1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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